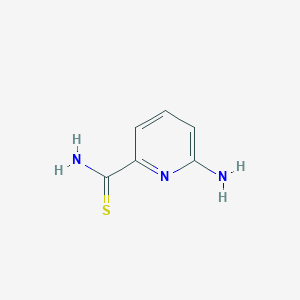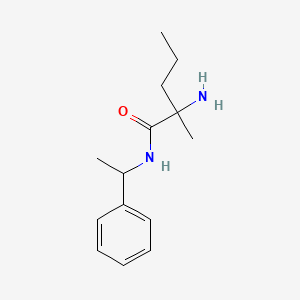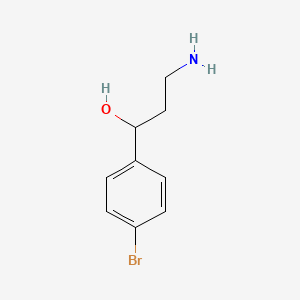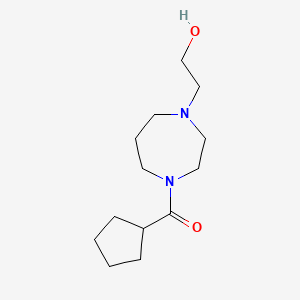
6-Aminopyridine-2-carbothioamide
Overview
Description
6-Aminopyridine-2-carbothioamide is a high-quality reference standard . It is used as an intermediate for the synthesis of pharmaceutical compounds .
Synthesis Analysis
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . It is synthesized by the reaction of pyridine with sodium amide (Chichibabin amination) .Molecular Structure Analysis
The molecular structure of 6-Aminopyridine-2-carbothioamide is represented by the InChI code1S/C6H7N3S/c7-5-3-1-2-4 (9-5)6 (8)10/h1-3H, (H2,7,9) (H2,8,10) . The molecular weight is 153.21 . Chemical Reactions Analysis
2-Aminopyridine is known for the synthesis of diverse biological molecules . It can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .Physical And Chemical Properties Analysis
The physical form of 6-Aminopyridine-2-carbothioamide is a powder . It has a molecular weight of 153.21 .Scientific Research Applications
Antitumor Activity
- Ribonucleotide Reductase Inhibition : 2,2'-Bipyridyl-6-carbothioamide (BPYTA) exhibits antitumor activity through the inhibition of ribonucleotide reductase, a key enzyme in cell proliferation. This activity is especially noted when BPYTA forms an iron chelate, which can destroy the tyrosyl radical of the enzyme's small subunit (Nocentini & Barzi, 1997).
Antifungal and Antimicrobial Properties
- Antifungal Potency : A series of 2-alkylthiopyridine-4-carbothioamides exhibited inhibitory activity against certain yeasts and dermatophytes, indicating their potential as antifungal agents (Klimesová, Otčenášek, & Waisser, 1996).
- Antimycobacterial Activity : Another series, the 4-alkylthiopyridine-2-carbothioamides, showed good antimycobacterial activity against various Mycobacterium species, comparable to isoniazid, a standard tuberculosis medication (Klimešová, Svoboda, Waisser, Macháček, Buchta, & Odlerová, 1996).
Structural and Spectroscopic Analysis
- Molecular Structure Investigation : Studies using vibrational spectroscopic techniques have been conducted on derivatives like 2-ethylpyridine-4-carbothioamide, revealing insights into their molecular structure and potential as anti-tubercular agents (Muthu, Ramachandran, & Uma maheswari, 2012).
Metallurgical and Chemical Studies
- Metal Complex Formation : Research has also been done on the formation of metal complexes with 2,2'-bipyridine-6-carbothioamide, which includes characterizations through various spectroscopic methods. These studies are significant for understanding the coordination chemistry of such compounds (Childs, Cadogan, Craig, Scudder, & Goodwin, 1998).
Mechanism of Action
Target of Action
Similar compounds have shown potential for development as anticancer metallodrugs, with high selectivity towards plectin as the molecular target .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism similar to other pyridine carboxamide and carbothioamide derivatives .
Result of Action
Similar compounds have shown significant activity against urease, an enzyme involved in various life-threatening conditions such as gastric and duodenal cancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-aminopyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFAJJVOTQJFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734792 | |
| Record name | 6-Aminopyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342900-31-5 | |
| Record name | 6-Aminopyridine-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)

